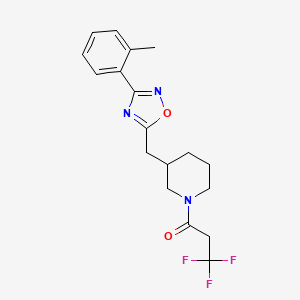

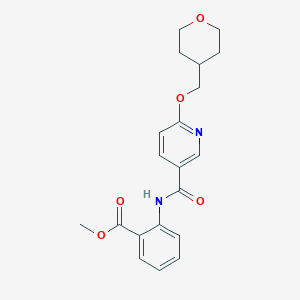

![molecular formula C21H27N3O4 B2889459 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide CAS No. 872848-67-4](/img/structure/B2889459.png)

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives are a group of bioactive aromatic compounds that have found applications in clinical and biological fields . They are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is a common structural motif in many important synthetic drug molecules .

Synthesis Analysis

The synthesis of indole derivatives often involves reactions with methylene-active compounds and amines . For example, one-pot synthesis of 3-vinyl substituted indoles containing a 1,2-amino alcohol fragment at the nitrogen atom has been performed by the reactions of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with methylene-active compounds and amines .Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

The chemical reactions of indole derivatives are diverse and depend on the specific structure of the derivative. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .Physical And Chemical Properties Analysis

Indole is a crystalline, colorless compound with a specific odor . It is an important heterocyclic system that provides the skeleton to many biologically active compounds .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Research has focused on synthesizing novel acetamide derivatives, including indole acetamide compounds, and evaluating their antimicrobial properties. A study by Debnath and Ganguly (2015) synthesized a series of indolin-1-yl acetamide derivatives, showing promising antibacterial and antifungal activities against pathogenic microorganisms, suggesting potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Anti-inflammatory and Molecular Docking Studies

Another avenue of research has involved the synthesis of indole acetamide derivatives for anti-inflammatory purposes, accompanied by molecular docking to study their interactions with biological targets. For example, Al-Ostoot et al. (2020) synthesized a new indole acetamide and confirmed its anti-inflammatory activity through in silico modeling, targeting cyclooxygenase domains. This study also performed geometrical optimization and interaction energy studies, shedding light on the compound's stability and molecular interactions (Al-Ostoot et al., 2020).

Antimicrobial Agent Synthesis and Evaluation

Further research by Almutairi et al. (2018) involved the synthesis of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and related compounds, assessing their antimicrobial activity. These compounds showed significant activity against various bacteria and fungal strains, highlighting their potential as new antimicrobial agents (Almutairi et al., 2018).

Molecular Structure and Interaction Studies

Investigations into the molecular structure and interactions of related compounds provide insights into their potential applications in medicinal chemistry. Studies like those by Helliwell et al. (2011) on the reaction products of indole derivatives highlight the importance of understanding the molecular configurations and hydrogen bonding interactions in designing effective therapeutic agents (Helliwell et al., 2011).

Broad-spectrum Antifungal Agents

Research into the fungicidal properties of morpholin-3-yl-acetamide derivatives, as reported by Bardiot et al. (2015), demonstrates the potential of these compounds in treating fungal infections. Optimization of the morpholin-2-one core improved plasmatic stability while maintaining in vitro antifungal activity, indicating their promise as broad-spectrum antifungal agents (Bardiot et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4/c1-3-23(4-2)19(25)14-24-13-17(16-9-5-6-10-18(16)24)20(26)21(27)22-12-15-8-7-11-28-15/h5-6,9-10,13,15H,3-4,7-8,11-12,14H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAWUOUGIMKBPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

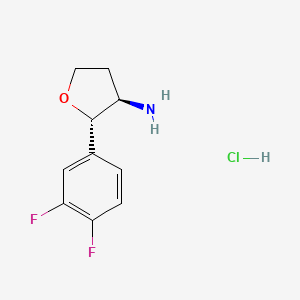

![N-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2889382.png)

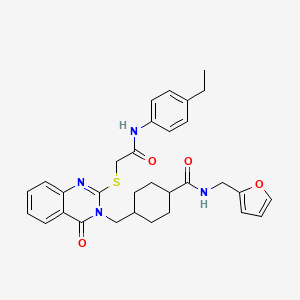

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2889389.png)

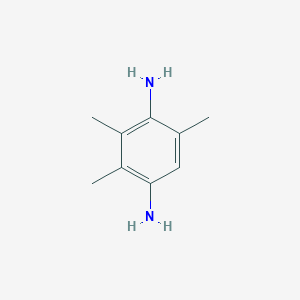

![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2889394.png)

amine hydrochloride](/img/structure/B2889397.png)